4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide
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Overview
Description
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process involves:
Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.
Reaction Conditions: The reaction is conducted in a microreactor system to optimize the reaction kinetics and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high yield. The use of microreactor systems allows for precise control over reaction parameters, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or acetyl derivatives.
Scientific Research Applications
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-4-methylbenzamide: Similar structure but lacks the acetyl group.
4-acetyl-N-(4-methylphenyl)benzamide: Similar structure but lacks the benzoyl group.
N-(4-acetylphenyl)-2-methylbenzamide: Similar structure but with different substitution patterns.
Uniqueness
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is unique due to the presence of both acetyl and benzoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-8-13-21(20(14-15)22(26)18-6-4-3-5-7-18)24-23(27)19-11-9-17(10-12-19)16(2)25/h3-14H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZPWNPILYOPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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